Technical Guide: Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Technical Guide: Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Executive Summary
Target Molecule: 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS Registry Number: 28593-24-0 (Generic for 6-Cl analog); Specific methyl analog often referenced in c-Met inhibitor patents (e.g., Volitinib intermediates). Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol
This guide details the high-fidelity synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine, a critical scaffold in medicinal chemistry, particularly in the development of c-Met kinase inhibitors and other oncology targets. The protocol focuses on a two-step sequence: regioselective nucleophilic displacement followed by heterocyclization.
Retrosynthetic Analysis
The construction of the [1,2,4]triazolo[4,3-b]pyridazine core relies on the fusion of a triazole ring onto a pyridazine backbone. The most robust disconnection involves the formation of the N1–C8a and N2–C3 bonds (triazole numbering) via a hydrazine intermediate.
Strategic Logic:
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Core Formation: The triazole ring is closed using an orthoester or carboxylic acid equivalent reacting with a hydrazinopyridazine.
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Regiocontrol: The precursor, 3,6-dichloro-4-methylpyridazine, possesses two electrophilic sites (C3 and C6). Steric hindrance from the C4-methyl group directs nucleophilic attack by hydrazine preferentially to the C6 position. This regioselectivity is crucial; attack at C6 yields the required 7-methyl isomer, whereas attack at C3 would yield the 8-methyl isomer.
Figure 1: Retrosynthetic disconnection showing the critical hydrazine intermediate.
Detailed Synthetic Protocol
Stage 1: Regioselective Synthesis of 3-Chloro-6-hydrazino-4-methylpyridazine
This step requires careful control of stoichiometry and temperature to prevent double displacement (formation of the dihydrazino species) and to ensure the correct regioisomer is formed.
Reagents:
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3,6-Dichloro-4-methylpyridazine (1.0 equiv)[1]
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Hydrazine hydrate (80% or 64% aq. solution) (3.0 – 5.0 equiv)
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Ethanol or Isopropanol (Solvent)
Procedure:
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Dissolution: Charge a reaction vessel with 3,6-dichloro-4-methylpyridazine (e.g., 10.0 g) and Ethanol (100 mL). Stir until fully dissolved.
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Addition: Cool the solution to 0–5 °C. Add Hydrazine hydrate dropwise over 30 minutes. Note: The reaction is exothermic; cooling prevents thermal runaway and improves regioselectivity.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If conversion is incomplete (monitored by TLC/LCMS), heat to mild reflux (80 °C) for 1–3 hours.
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Work-up: Cool the reaction mixture to 0 °C. The product typically precipitates as a solid.
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Filtration: Filter the solid and wash the cake with cold water (2 x 20 mL) to remove excess hydrazine and salts. Wash with cold ethanol (1 x 10 mL).
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Drying: Dry the solid under vacuum at 40–45 °C.
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Stage 2: Cyclization to 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
The closure of the triazole ring is achieved using a one-carbon donor. Triethyl orthoformate is preferred for anhydrous conditions, though formic acid is a viable alternative.
Reagents:
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3-Chloro-6-hydrazino-4-methylpyridazine (from Stage 1)
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Triethyl orthoformate (Solvent/Reagent) or Formic Acid
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Catalytic p-Toluenesulfonic acid (pTSA) (Optional, if using orthoformate)
Procedure (Orthoformate Method):
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Suspension: Suspend the hydrazine intermediate (e.g., 5.0 g) in Triethyl orthoformate (50 mL).
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Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–6 hours. The solid will dissolve as the reaction proceeds, followed by the precipitation of the product or formation of a clear solution depending on concentration.
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Distillation: If using a large excess of orthoformate, distill off the ethanol byproduct to drive the equilibrium forward.
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Work-up: Cool the mixture to room temperature. If the product precipitates, filter and wash with hexanes. If no precipitate forms, concentrate the solvent under reduced pressure.
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Purification: Recrystallize the crude residue from Ethanol or Ethyl Acetate/Hexane.
Alternative (Formic Acid Method): Reflux the hydrazine in 98% Formic acid for 3 hours. Pour onto ice, neutralize with NaHCO₃, and filter the precipitate.
Expected Yield: 70–80% Appearance: White to tan crystalline solid.
Process Visualization & Logic
Figure 2: Step-by-step reaction workflow.
Optimization & Troubleshooting (Expertise & Experience)
| Parameter | Recommendation | Rationale |
| Regioselectivity | Maintain low temp (0-25°C) initially during hydrazine addition. | High temperatures during addition can overcome the steric barrier of the methyl group, leading to the formation of the unwanted C3-isomer or bis-hydrazino byproduct. |
| Solvent Choice | Ethanol (Step 1); Triethyl Orthoformate (Step 2). | Ethanol provides good solubility for the starting material but poor solubility for the hydrazine product, facilitating easy isolation by filtration. |
| Purification | Avoid column chromatography for the hydrazine intermediate. | Hydrazines are polar and can streak on silica or degrade. Precipitation/crystallization is superior for purity and yield. |
| Monitoring | LCMS is preferred over TLC. | The hydrazine intermediate and starting material may have similar Rf values in standard eluents; MS easily distinguishes the mass shift (M-Cl+NHNH2). |
Analytical Characterization
1H NMR (DMSO-d₆, 400 MHz):
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δ 9.60 (s, 1H): Triazole ring proton (H3). This singlet is characteristic of the formed triazole ring.
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δ 8.45 (s, 1H): Pyridazine ring proton (H8).
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δ 2.45 (s, 3H): Methyl group (C7-CH₃).
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Note: The absence of broad NH signals confirms the consumption of the hydrazine precursor.
Mass Spectrometry (ESI):
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[M+H]⁺: 169.03 / 171.03 (Characteristic 3:1 Chlorine isotope pattern).
Safety & Handling
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Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use only in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.
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Chlorinated Heterocycles: Potential skin sensitizers. Wear nitrile gloves and long sleeves.
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Thermal Hazards: The cyclization with orthoformate produces ethanol vapors; ensure proper venting and reflux condensers are functioning to prevent pressure buildup.
References
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Albrecht, B. K., et al. (2008).[4][5] "Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase." Journal of Medicinal Chemistry, 51(10), 2879-2882.[4] Link
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Luo, Z., et al. (2021). "Synthesis of triazolotriazine derivatives as c-Met inhibitors." Molecular Diversity, 25, 839–846.[5] Link
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ChemicalBook. "6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) Technical Data." Link
-
PubChem. "3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3)." National Library of Medicine. Link
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Vertex Pharmaceuticals. (2010). "Patent WO2010002826A1: Triazolopyridazines as c-Met inhibitors." Link
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- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
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